N-Acetyl-5-Bromo-3-Hydroxyindole N-Acetyl-5-Bromo-3-Hydroxyindole
Brand Name: Vulcanchem
CAS No.: 114165-30-9
VCID: VC20884276
InChI: InChI=1S/C10H8BrNO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-5,14H,1H3
SMILES: CC(=O)N1C=C(C2=C1C=CC(=C2)Br)O
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.08 g/mol

N-Acetyl-5-Bromo-3-Hydroxyindole

CAS No.: 114165-30-9

Cat. No.: VC20884276

Molecular Formula: C10H8BrNO2

Molecular Weight: 254.08 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-5-Bromo-3-Hydroxyindole - 114165-30-9

Specification

CAS No. 114165-30-9
Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
IUPAC Name 1-(5-bromo-3-hydroxyindol-1-yl)ethanone
Standard InChI InChI=1S/C10H8BrNO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-5,14H,1H3
Standard InChI Key WOLVOYIZHIXSSE-UHFFFAOYSA-N
SMILES CC(=O)N1C=C(C2=C1C=CC(=C2)Br)O
Canonical SMILES CC(=O)N1C=C(C2=C1C=CC(=C2)Br)O

Introduction

Chemical Structure and Properties

N-Acetyl-5-Bromo-3-Hydroxyindole (CAS: 114165-30-9) is a substituted indole derivative with a molecular formula of C10H8BrNO2 and a molecular weight of 254.08 g/mol . Structurally, the compound features an acetyl group at the indole nitrogen (N-1 position), a bromine atom at the 5-position of the indole ring, and a hydroxyl group at the 3-position. This combination of functional groups creates a unique chemical environment that contributes to the compound's reactivity and biological properties.

The compound belongs to the broader category of N-hydroxyindoles, which have gained attention in chemical research due to their versatile reactivity and potential applications in pharmaceutical development. The 3-hydroxy group, in particular, serves as an important reactive site that can undergo various transformations including oxidation and substitution reactions .

Physical and Chemical Characteristics

The physical state of N-Acetyl-5-Bromo-3-Hydroxyindole at room temperature is typically a solid. The presence of the hydroxyl group at the 3-position enables hydrogen bonding capabilities, which affects the compound's solubility and interaction with biological systems. The bromine substituent at the 5-position introduces electronic effects that influence the reactivity of the indole ring system.

Table 1: Physical and Chemical Properties of N-Acetyl-5-Bromo-3-Hydroxyindole

PropertyValue
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
CAS Number114165-30-9
AppearanceSolid
Functional GroupsAcetyl, Hydroxyl, Bromo
Synonyms1-Acetyl-5-bromo-3-hydroxy-1H-indole, 1-Acetyl-5-bromo-indoxyl-3-ol

Synthesis Methods and Approaches

The synthesis of N-Acetyl-5-Bromo-3-Hydroxyindole represents an area of significant interest in organic chemistry. Various methodologies have been developed to efficiently produce this compound and similar N-hydroxyindole derivatives.

Conventional Synthetic Routes

Traditional approaches to synthesizing N-Acetyl-5-Bromo-3-Hydroxyindole typically involve a two-step process: bromination of 3-hydroxyindole followed by N-acetylation. This methodology commonly employs bromine or N-bromosuccinimide (NBS) as brominating agents, followed by treatment with acetic anhydride or acetyl chloride to introduce the acetyl group at the nitrogen position.

Advanced Synthetic Technologies

More recent synthetic approaches utilize innovative methodologies that provide greater efficiency and control. One notable approach involves the use of α,β-unsaturated nitrones as key intermediates. According to research published in PMC, a general strategy for N-hydroxyindole construction takes advantage of the availability of aromatic nitro compounds as starting materials . This methodology involves:

  • Reduction of nitro ketoesters under appropriate conditions to produce hydroxylamines

  • Intramolecular condensation to form α,β-unsaturated nitrones

  • 1,5-addition reactions with suitable nucleophiles to yield N-hydroxyindoles

This cascade reaction sequence allows for the construction of highly functionalized N-hydroxyindoles from readily accessible precursors. The method demonstrates particular utility in creating structures with diverse substitution patterns, which could be adapted for the synthesis of N-Acetyl-5-Bromo-3-Hydroxyindole.

Chemical Reactivity and Reaction Analysis

N-Acetyl-5-Bromo-3-Hydroxyindole exhibits a rich chemistry due to its multiple functional groups. The reactivity of this compound is largely determined by the indole core structure, the hydroxyl group at position 3, and the bromine substituent at position 5.

Types of Reactions

The compound undergoes several important reactions that make it valuable in organic synthesis and pharmaceutical development:

Oxidation Reactions

N-Acetyl-5-Bromo-3-Hydroxyindole can be oxidized to corresponding quinones or other oxidized products. Common oxidizing agents used for this transformation include potassium permanganate and chromium trioxide. The 3-hydroxy group is particularly susceptible to oxidation, which can lead to the formation of reactive intermediates useful in further synthetic transformations.

Reduction Reactions

Reduction reactions, particularly of the bromine atom, can yield de-brominated products. Reducing agents such as lithium aluminum hydride and sodium borohydride are typically employed for these transformations. The selective reduction of specific functional groups can be achieved under controlled conditions.

Substitution Reactions

The bromine atom at position 5 serves as an excellent leaving group, enabling various nucleophilic substitution reactions. Nucleophiles such as amines, thiols, and alkoxides can displace the bromine atom under appropriate conditions. These substitution reactions offer routes to diversely functionalized indole derivatives.

Reaction Mechanisms

The reactivity pattern of N-Acetyl-5-Bromo-3-Hydroxyindole can be understood through the mechanisms of its key reactions. For instance, the formation of N-hydroxyindoles through α,β-unsaturated nitrones involves a nucleophilic addition process. Research indicates that tertiary alcohols derived from nitro ketoesters can generate reactive α,β-unsaturated nitrone intermediates, which undergo 1,5-addition reactions with nucleophiles to form N-hydroxyindoles .

Biological Activity and Research Findings

Recent studies have revealed significant biological activities associated with N-Acetyl-5-Bromo-3-Hydroxyindole, particularly in cancer research. These findings highlight the potential therapeutic applications of this compound and related derivatives.

Anticancer Properties

Research has demonstrated that N-Acetyl-5-Bromo-3-Hydroxyindole exhibits substantial cytotoxicity against human breast cancer cell lines. Specifically, studies with MCF-7 breast cancer cells have shown that the compound has an IC50 value of approximately 20 μM. This indicates moderate to strong activity against these cancer cells, suggesting potential applications in anticancer drug development.

Table 2: Anticancer Activity Profile of N-Acetyl-5-Bromo-3-Hydroxyindole

Cancer Cell LineIC50 ValueStudy YearObservation
MCF-7 (Breast cancer)20 μM2025Significant cytotoxicity

Structure-Activity Relationship Studies

The biological activity of N-Acetyl-5-Bromo-3-Hydroxyindole can be attributed to specific structural features. The 3-hydroxy group is believed to play a crucial role in the compound's interaction with biological targets, possibly through hydrogen bonding. Additionally, the bromine substituent at position 5 may enhance cell penetration and target binding.

Further research into the structure-activity relationships of this compound and related derivatives could lead to the development of more potent and selective anticancer agents. The modular nature of the indole scaffold allows for systematic modifications that could optimize biological activity.

Applications in Chemical Research and Development

N-Acetyl-5-Bromo-3-Hydroxyindole serves as a valuable tool in various research and development areas, extending beyond its potential pharmaceutical applications.

Pharmaceutical Development

The compound functions as a key intermediate in pharmaceutical synthesis, particularly in the development of potential anticancer agents . Its unique structural features and reactivity make it suitable for incorporation into more complex molecular frameworks with therapeutic potential.

Organic Synthesis Applications

In organic chemistry, N-Acetyl-5-Bromo-3-Hydroxyindole serves as a building block for synthesizing more complex molecules . The presence of multiple functional groups allows for selective transformations and the construction of diverse chemical structures. The methodology developed for N-hydroxyindole synthesis using α,β-unsaturated nitrones as intermediates demonstrates the utility of these compounds in advancing synthetic capabilities .

Analytical Chemistry

The compound can be utilized as a standard in analytical methods, helping researchers calibrate instruments and validate results in quantitative analysis . Its well-defined structure and stability make it suitable for use as a reference compound in various analytical techniques.

ManufacturerPackage SizePurityPrice (USD)
AHH5g98%$350
AK Scientific1gNot specified$455
Alichem5gNot specified$632
Alichem10gNot specified$1,158.30
Alichem25gNot specified$2,147.10
American Custom Chemicals Corporation1g95%$824.90
American Custom Chemicals Corporation250mg95%$672.09

This pricing information, though from 2021, provides a general understanding of the commercial availability and cost structure for this compound . The significant price variation highlights the importance of considering multiple suppliers when sourcing this compound for research purposes.

Future Research Directions

The current body of knowledge on N-Acetyl-5-Bromo-3-Hydroxyindole suggests several promising avenues for future research.

Medicinal Chemistry Development

Given the demonstrated anticancer activity, further medicinal chemistry efforts could focus on optimizing the structure to enhance potency and selectivity. This might involve:

  • Systematic modification of the substitution pattern around the indole ring

  • Investigation of alternative functional groups at the 3-position

  • Exploration of structure-activity relationships in different cancer cell lines

  • Development of targeted delivery systems to improve efficacy

Synthetic Methodology Advancement

The synthetic approaches to N-hydroxyindoles, as detailed in the literature, provide a foundation for further methodological improvements . Future research could focus on:

  • Development of more efficient and selective synthetic routes

  • Exploration of catalytic methods for key transformation steps

  • Application of green chemistry principles to reduce environmental impact

  • Investigation of biocatalytic approaches for stereoselective transformations

Biological Mechanism Elucidation

Understanding the precise mechanisms by which N-Acetyl-5-Bromo-3-Hydroxyindole exerts its biological effects remains an important research goal. Future studies might investigate:

  • Specific cellular targets and binding interactions

  • Signaling pathways affected by the compound

  • Potential synergistic effects with established anticancer agents

  • Structure-based design of more potent analogs

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